molecular formula C10H12INO B8151847 N-Ethyl-2-iodo-5-methylbenzamide

N-Ethyl-2-iodo-5-methylbenzamide

Cat. No.: B8151847
M. Wt: 289.11 g/mol
InChI Key: BOCLRRCCAXUJMA-UHFFFAOYSA-N
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Description

N-Ethyl-2-iodo-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-iodo-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodo-5-methylbenzoic acid with ethylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

N-Ethyl-2-iodo-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodo-5-methylbenzamide depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the amide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-iodo-5-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-2-bromo-5-methylbenzamide: Similar structure but with a bromine atom instead of an iodine atom.

    N-Ethyl-2-iodo-4-methylbenzamide: Similar structure but with the methyl group in a different position on the benzene ring.

Uniqueness

N-Ethyl-2-iodo-5-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom, in particular, can enhance its utility in coupling reactions and as a probe in biological studies.

Biological Activity

N-Ethyl-2-iodo-5-methylbenzamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amide functional group and an iodine atom attached to a methyl-substituted benzene ring. The presence of these functional groups is crucial for its biological activity, as they enable the compound to engage in various molecular interactions.

Structural Characteristics

Feature Description
Iodine Atom Enhances binding affinity through halogen bonding.
Amide Group Facilitates hydrogen bonding with biological molecules.
Methyl Substitution Influences solubility and reactivity profiles.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom may enhance its catalytic properties, while the amide group can form hydrogen bonds that stabilize interactions with target proteins.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
  • Signaling Pathway Modulation : It can influence various signaling pathways by interacting with receptors or other regulatory proteins.
  • Catalytic Activity : The iodine atom may facilitate reactions such as oxidation, making the compound useful in synthetic chemistry.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial effects against several pathogens. For example, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models . Specific case studies highlight its effectiveness against melanoma cell lines, where it demonstrated significant cytotoxicity.

Case Studies

  • Melanoma Treatment : A study involving human melanoma cell lines treated with this compound showed a reduction in cell viability by approximately 60% compared to untreated controls after 48 hours .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in a notable decrease in tumor size and metastasis when used in conjunction with conventional therapies.

Properties

IUPAC Name

N-ethyl-2-iodo-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-3-12-10(13)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLRRCCAXUJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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